molecular formula C13H13ClN2O2S B5959056 2-[2-(3-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

2-[2-(3-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B5959056
M. Wt: 296.77 g/mol
InChI Key: RSAWXPKYUXAJFU-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorophenoxy group, an ethylsulfanyl linkage, and a pyrimidinone core

Properties

IUPAC Name

2-[2-(3-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-7-12(17)16-13(15-9)19-6-5-18-11-4-2-3-10(14)8-11/h2-4,7-8H,5-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAWXPKYUXAJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenoxyethanol: This can be achieved by reacting 3-chlorophenol with ethylene oxide under basic conditions.

    Formation of 3-chlorophenoxyethyl bromide: The 3-chlorophenoxyethanol is then reacted with hydrobromic acid to form the corresponding bromide.

    Synthesis of this compound: The final step involves the reaction of 3-chlorophenoxyethyl bromide with 4-methyl-6-mercaptopyrimidin-2-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced under specific conditions to form dihydropyrimidinones.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
  • **2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[2-(3-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

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